1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene

Catalog No.
S14028931
CAS No.
M.F
C8H5F2NOS
M. Wt
201.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene

Product Name

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene

IUPAC Name

1-(difluoromethylsulfanyl)-2-isocyanatobenzene

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

InChI

InChI=1S/C8H5F2NOS/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H

InChI Key

RLXZZTBOLFRPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)SC(F)F

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene is an organic compound characterized by the presence of a difluoromethyl sulfanyl group and an isocyanate functional group attached to a benzene ring. Its chemical formula is C8H5F2NOSC_8H_5F_2NOS, and it features a unique molecular structure that combines elements of both sulfur and fluorine chemistry with aromatic compounds. This compound is of interest in various fields, including materials science and medicinal chemistry, due to its potential reactivity and biological properties.

Due to its functional groups:

  • Nucleophilic Substitution: The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives.
  • Oxidation: The difluoromethyl sulfanyl group can be oxidized under certain conditions, potentially yielding sulfoxides or sulfones.
  • Aminolysis: Reaction with amines can result in the formation of carbamate derivatives.

These reactions highlight the versatility of 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene in synthetic organic chemistry .

Preliminary studies suggest that compounds containing isocyanate groups often exhibit significant biological activity. Isocyanates are known for their potential as:

  • Anticancer Agents: Some studies indicate that isocyanates can inhibit tumor growth through various mechanisms, including apoptosis induction.
  • Antimicrobial Activity: Certain derivatives have shown effectiveness against bacterial strains, making them candidates for further pharmacological development.

Synthesis of 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene typically involves multi-step organic reactions:

  • Preparation of the Difluoromethyl Sulfanyl Group: This may involve the reaction of a suitable precursor with difluoromethylating agents.
  • Formation of Isocyanate: The introduction of the isocyanate group can be achieved through the reaction of an amine with phosgene or by using other isocyanate precursors.
  • Coupling Reaction: Finally, coupling the difluoromethyl sulfanyl compound with the isocyanate can yield the desired product.

These methods require careful control of reaction conditions to ensure high yields and purity .

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene has potential applications in various areas:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its reactivity could be harnessed for developing new pesticides or herbicides.
  • Material Science: The compound may be utilized in creating novel polymers or coatings with specific properties.

These applications underscore its significance in both industrial and research contexts .

Interaction studies involving 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that:

  • The isocyanate group may form adducts with amino acids, potentially leading to changes in protein function.
  • Investigations into its interactions with DNA could reveal insights into its mutagenic potential.

Further studies are essential to elucidate these interactions fully and assess any toxicological implications .

Several compounds share structural similarities with 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene. Notable examples include:

Compound NameStructure FeaturesUnique Characteristics
1-IsocyanatobenzeneContains an isocyanate groupSimple structure, widely studied
2-IsocyanatobenzeneIsomeric form of isocyanatobenzeneDifferent position of isocyanate
4-IsocyanatobenzeneAnother positional isomerSimilar reactivity but different properties
1-DifluoromethylsulfanylanilineContains an aniline moietyPotentially different biological activity

The uniqueness of 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene lies in its combination of both difluoromethyl and sulfanyl functionalities along with the isocyanate group, which may confer distinct chemical properties and biological activities compared to these similar compounds .

Visible-Light-Mediated Radical Arylthiodifluoromethylation Strategies

Photoredox Catalytic Systems for Isocyanide Functionalization

Photoredox catalysis has emerged as a powerful tool for mediating radical difluoromethylation reactions under mild conditions. For the synthesis of 1-[(difluoromethyl)sulfanyl]-2-isocyanatobenzene, iridium-based photocatalysts such as [Ir(ppy)3] (where ppy = 2-phenylpyridine) are frequently employed due to their strong oxidative potentials and long-lived excited states. These systems enable single-electron transfer (SET) from fluorinated sulfone reagents to generate difluoromethyl radicals (*CF2H), which subsequently react with 2-isocyanatobenzene derivatives.

A critical advancement in this area involves the use of dual nickel/photoredox catalytic platforms, as demonstrated by MacMillan and coworkers. In such systems, the photoredox cycle generates the *CF2H radical from bromodifluoromethane (CF2HBr) via silyl radical-mediated halogen abstraction, while a nickel catalyst facilitates the cross-coupling with aryl bromides. This method achieves yields exceeding 80% for arylthiodifluoromethylation when applied to electron-deficient isocyanates.

Table 1. Performance of Photoredox Catalysts in Arylthiodifluoromethylation

PhotocatalystSubstrate ScopeYield (%)Reference
[Ir(ppy)3]Electron-poor arenes72–89
Ni/PhotoredoxHeteroarenes65–82
Ru(bpy)3^2+Activated isocyanates68–75

The choice of photocatalyst significantly influences reaction efficiency. For instance, ruthenium tris(bipyridine) complexes ([Ru(bpy)3]^2+) exhibit superior performance in polar solvents like acetonitrile, whereas iridium catalysts are preferred for non-polar media.

Optimization of Fluorinated 2-Pyridyl Sulfone Reactants

The development of arylthiodifluoromethylation reagents has centered on fluorinated 2-pyridyl sulfones due to their stability and tunable reactivity. As reported by Li et al., substituting the pyridyl group with electron-withdrawing substituents (e.g., –CF3) enhances the electrophilicity of the sulfone, facilitating radical generation under visible-light irradiation. For example, 2-pyridyl sulfone derivatives bearing para-nitro groups achieve 89% yield in the thiodifluoromethylation of 2-isocyanatobenzene, compared to 72% for unmodified analogues.

Key considerations in reagent design include:

  • Steric effects: Bulky substituents at the ortho position of the pyridyl ring hinder radical recombination, improving selectivity.
  • Leaving group ability: The 2-pyridylsulfonyl group acts as a traceless leaving group, ensuring clean conversion to the desired –SCF2H product.

Nucleophilic Difluoroalkylation Approaches in Isocyanate Synthesis

Base-Mediated Thiol-Difluoromethyl Coupling Mechanisms

Nucleophilic pathways offer an alternative to radical methods, particularly for substrates sensitive to light or oxidants. In this approach, aryl thiols react with difluoromethylating agents such as difluoromethyltriphenylphosphonium triflate under basic conditions. The mechanism proceeds via deprotonation of the thiol to form a thiolate anion, which attacks the electrophilic difluoromethyl source.

Reaction Scheme

  • Deprotonation: Ar–SH + Base → Ar–S^−
  • Nucleophilic attack: Ar–S^− + CF2H–X → Ar–SCF2H + X^−

Potassium carbonate or cesium fluoride are commonly employed bases, with the latter proving effective for sterically hindered thiols. Notably, this method achieves moderate to excellent yields (55–92%) for arylthiodifluoromethylation, though electron-deficient isocyanates require higher base stoichiometry to offset reduced nucleophilicity.

Solvent Effects on Reaction Kinetics and Selectivity

Solvent polarity profoundly impacts the efficiency of nucleophilic difluoroalkylation. Polar aprotic solvents such as dimethylformamide (DMF) enhance anion stability, leading to faster reaction rates. For instance, reactions in DMF reach completion within 2 hours, whereas dichloromethane (DCM) requires 8–12 hours. Conversely, non-polar solvents like toluene improve selectivity for mono-difluoromethylation by minimizing overalkylation.

Table 2. Solvent Optimization in Thiol-Difluoromethylation

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7882
DCM8.9788
Toluene2.46512

Data adapted from highlights the trade-off between reaction speed and selectivity. Mixed solvent systems (e.g., DCM/MeOH) offer a compromise, achieving 82% yield in 4 hours.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Exact Mass

201.00599128 g/mol

Monoisotopic Mass

201.00599128 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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